molecular formula C16H15N5O2 B11814937 Ethyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate

Ethyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B11814937
M. Wt: 309.32 g/mol
InChI Key: YBPIGCSGGMFIEE-UHFFFAOYSA-N
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Description

Ethyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate is a complex organic compound that features a triazole ring substituted with pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl bromoacetate with 3,5-di(pyridin-2-yl)-1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Ethyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of Ethyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and pyridinyl groups can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions can modulate its activity in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate: Similar structure but with fewer pyridinyl substitutions.

    Ethyl 2-(quinolin-2-yl)-1H-1,2,4-triazol-1-yl)acetate: Contains a quinoline ring instead of pyridine.

    Ethyl 2-(isoquinolin-1-yl)-1H-1,2,4-triazol-1-yl)acetate: Features an isoquinoline ring.

Uniqueness

Ethyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate is unique due to its dual pyridinyl substitutions, which enhance its ability to form stable coordination complexes and exhibit distinct chemical reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H15N5O2

Molecular Weight

309.32 g/mol

IUPAC Name

ethyl 2-(3,5-dipyridin-2-yl-1,2,4-triazol-1-yl)acetate

InChI

InChI=1S/C16H15N5O2/c1-2-23-14(22)11-21-16(13-8-4-6-10-18-13)19-15(20-21)12-7-3-5-9-17-12/h3-10H,2,11H2,1H3

InChI Key

YBPIGCSGGMFIEE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=NC(=N1)C2=CC=CC=N2)C3=CC=CC=N3

Origin of Product

United States

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